Alvimopan diastereomer 1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

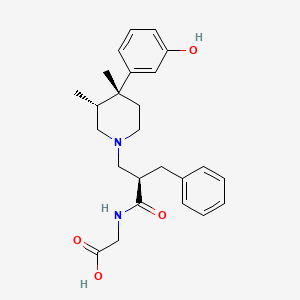

Alvimopan diastereomer 1 is a specific stereoisomer of alvimopan, a peripherally acting μ-opioid receptor antagonist. Alvimopan is primarily used to accelerate gastrointestinal recovery following bowel resection surgery. The compound has three chiral centers, leading to the existence of multiple diastereomers, each with unique properties and activities .

Métodos De Preparación

The synthesis of alvimopan diastereomer 1 involves several steps, starting with the condensation of phenylpropionic acid and substituted oxazolidone. This intermediate undergoes further reactions, including chloromethylation and subsequent cyclization, to form the desired diastereomer . The industrial production of this compound typically involves optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Análisis De Reacciones Químicas

Alvimopan diastereomer 1 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

Reduction: Reduction reactions can alter the carbonyl groups in the compound.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.

Aplicaciones Científicas De Investigación

Alvimopan diastereomer 1 has several scientific research applications:

Chemistry: It is used to study stereochemistry and chiral resolution techniques.

Biology: The compound is investigated for its interactions with biological molecules and receptors.

Medicine: this compound is used in research focused on gastrointestinal recovery and opioid receptor antagonism.

Mecanismo De Acción

Alvimopan diastereomer 1 acts as a competitive antagonist of the μ-opioid receptors in the gastrointestinal tract. By binding to these receptors, it prevents the activation by endogenous or exogenous agonists, thereby reducing gastrointestinal motility. This selective binding helps in accelerating gastrointestinal recovery without affecting central opioid analgesia .

Comparación Con Compuestos Similares

Alvimopan diastereomer 1 can be compared with other opioid receptor antagonists such as methylnaltrexone and naloxone. Unlike these compounds, this compound has a restricted ability to cross the blood-brain barrier, making it more selective for peripheral receptors. This unique property reduces the risk of reversing central opioid analgesia, which is a common issue with other antagonists .

Similar compounds include:

- Methylnaltrexone

- Naloxone

- Naltrexone

Each of these compounds has its own set of properties and applications, but this compound stands out due to its peripheral selectivity and efficacy in postoperative recovery .

Propiedades

Fórmula molecular |

C25H32N2O4 |

|---|---|

Peso molecular |

424.5 g/mol |

Nombre IUPAC |

2-[[(2R)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid |

InChI |

InChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30)/t18-,20+,25+/m0/s1 |

Clave InChI |

UPNUIXSCZBYVBB-DMJCMNNJSA-N |

SMILES isomérico |

C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)O |

SMILES canónico |

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.